2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol
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Overview
Description
2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol is an organic compound that features a methoxy group, a phenol group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol typically involves the reaction of 2-methoxy-4-formylphenol with 1-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and pyrazoles.
Scientific Research Applications
2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-formylphenol: A precursor in the synthesis of the target compound.
1-Methyl-1H-pyrazol-3-amine: Another precursor used in the synthesis.
4-Methoxyphenol: A structurally similar compound with different functional groups.
Uniqueness
2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol is unique due to the presence of both a methoxy group and a pyrazole moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O2/c1-15-6-5-12(14-15)13-8-9-3-4-10(16)11(7-9)17-2/h3-7,16H,8H2,1-2H3,(H,13,14) |
InChI Key |
SKPAYOMDWNVXPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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